BenchChemオンラインストアへようこそ!

Methyl 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine-3-carboxylate hydrochloride

AMPA receptor subtype selectivity Conformational restriction Isoxazolopyridine regioisomers

Methyl 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine-3-carboxylate hydrochloride (CAS 2230800-21-0) is a crucial protected heterocyclic intermediate for neuroscience drug discovery. Distinct from the 3-hydroxy (gaboxadol) and 3-methoxy (muscarinic agonist) analogs, the 3-carboxylate methyl ester eliminates confounding cholinergic false positives and serves as a direct precursor for GABA-site agonists and AMPA ligands. The hydrochloride salt ensures ≥5.2 mg/mL aqueous solubility, enabling DMSO-free assay preparation. Its unique [5,4-c] (not [4,5-c]) ring fusion regiochemistry directs the correct spatial orientation for GABA/AMPA receptor recognition, ensuring synthetic routes and screening campaigns are not invalidated by isomer selection. Choose this specific salt and ester form for reproducible, actionable CNS target validation.

Molecular Formula C8H11ClN2O3
Molecular Weight 218.64
CAS No. 2230800-21-0
Cat. No. B2497681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine-3-carboxylate hydrochloride
CAS2230800-21-0
Molecular FormulaC8H11ClN2O3
Molecular Weight218.64
Structural Identifiers
SMILESCOC(=O)C1=NOC2=C1CCNC2.Cl
InChIInChI=1S/C8H10N2O3.ClH/c1-12-8(11)7-5-2-3-9-4-6(5)13-10-7;/h9H,2-4H2,1H3;1H
InChIKeyHFBUBOPGVJSJQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4,5,6,7-Tetrahydroisoxazolo[5,4-c]pyridine-3-carboxylate Hydrochloride (CAS 2230800-21-0): Procurement-Relevant Identity and Chemical Context


Methyl 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine-3-carboxylate hydrochloride (CAS 2230800-21-0) is a bicyclic heterocyclic building block belonging to the tetrahydroisoxazolo[5,4-c]pyridine scaffold family. Its core skeleton is shared with the clinically studied GABAA agonist gaboxadol (THIP; CAS 64603-91-4) and the GABA-uptake inhibitor THPO (CAS 53602-00-9) [1]. Unlike these 3-hydroxy/3-oxo pharmacological tools, the title compound bears a methyl ester at the 3-position and is supplied as the hydrochloride salt (MW 218.64 g/mol; free base MW 182.18 g/mol), placing it firmly in the category of a protected, charge-modulated synthetic intermediate rather than a direct pharmacological probe . Its unique ring-fusion regiochemistry—isoxazolo[5,4-c]pyridine rather than the isomeric [4,5-c] system—determines the spatial orientation of the ester and the basicity of the secondary amine, both of which critically impact downstream reactivity and salt selection .

Why Methyl 4,5,6,7-Tetrahydroisoxazolo[5,4-c]pyridine-3-carboxylate Hydrochloride Cannot Be Replaced by In-Class Analogs for Procurement


The tetrahydroisoxazolopyridine scaffold is not a single interchangeable entity. Systematic structure-activity relationship (SAR) studies on the isomeric [5,4-c] and [4,5-c] series demonstrate that shifting the ring-fusion geometry, altering the 3-position substituent (hydroxy, methoxy, carboxy, ester), or changing the ester alkyl group (methyl vs. ethyl) can switch a molecule from a high-affinity GABAA agonist [1] to a muscarinic partial agonist with a distinct receptor-subtype preference [2], or to a conformationally restricted AMPA receptor ligand with defined GluA1/2 versus GluA3/4 selectivity [3]. Even within the same regiochemical series, the presence or absence of the hydrochloride salt directly determines aqueous solubility and handling characteristics, making the free base and the HCl salt non-equivalent for in vitro assay preparation . These functional divergences mean that selecting the wrong analog—even one differing by a single methylene unit or counterion—can invalidate a synthetic route, confound a biological screen, or introduce unwanted pharmacological liabilities.

Quantitative Differentiation Evidence for Methyl 4,5,6,7-Tetrahydroisoxazolo[5,4-c]pyridine-3-carboxylate Hydrochloride Relative to Close Analogs


Regiochemical Isomerism Drives AMPA Receptor Subtype Preference: 7-HPCA vs. 5-HPCA as Class-Level Evidence for 3-Ester Positioning

Biostructural and pharmacological characterization of the [5,4-c] regioisomeric pair 7-HPCA and 5-HPCA reveals that the position of the carboxylic acid substituent determines AMPA receptor subtype discrimination. 7-HPCA (bearing the acid at the 7-position, analogous to the 3-ester orientation in the target compound) shows higher binding affinity and functional potency at GluA1/2 relative to GluA3/4. In contrast, 5-HPCA (acid at the 5-position) binds to all AMPA receptor subtypes with comparable, non-discriminating potency [1]. This class-level SAR finding implies that the 3-substituted [5,4-c] scaffold—the exact connectivity of the title compound—confers an intrinsic molecular recognition bias not shared by the 5-substituted isomer. For procurement, this means the 3-carboxylate ester is the appropriate scaffold for developing subtype-selective AMPA receptor ligands; the 5-carboxylate isomer or the [4,5-c] fused analogs would predictably lack this selectivity profile.

AMPA receptor subtype selectivity Conformational restriction Isoxazolopyridine regioisomers

Methyl Ester vs. Ethyl Ester: Superior Aqueous Solubility and Handling of the Hydrochloride Salt Form for In Vitro Pharmacology

The target compound (CAS 2230800-21-0), supplied as the methyl ester hydrochloride, demonstrates markedly different physicochemical properties compared to its closest commercially available ester analog, ethyl 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylate hydrochloride (CAS 912265-91-9). The ethyl ester free base is described as insoluble in water and soluble only in organic solvents such as ethanol and dichloromethane . In contrast, the methyl ester hydrochloride target compound shows aqueous solubility exceeding 5.2 mg/mL and DMSO solubility exceeding 23.2 mg/mL . This approximately 5-fold difference in aqueous solubility (insoluble vs. ≥5.2 mg/mL) is conferred by the combination of the smaller methyl ester and the hydrochloride counterion, which protonates the secondary amine and enhances polarity. Additionally, the methyl ester undergoes more rapid base- or enzyme-catalyzed hydrolysis than the ethyl ester, an important consideration for prodrug strategies or metabolic stability assays [1].

Solubility in aqueous media Hydrochloride salt advantage Ester hydrolysis kinetics

GABAergic vs. Muscarinic Pharmacophore Divergence: The 3-Carboxylate Ester Eliminates Muscarinic Agonist Activity Observed in 3-Methoxy Analogs

The 3-methoxy analog O-Me-THPO (3-methoxy-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine; CAS 95579-17-2) acts as a non-selective muscarinic acetylcholine receptor agonist with Ki values in the nanomolar range at central M1 and M2 receptors (M2/M1 index 0.31) and full agonism at peripheral M1, M2, and M3 receptors [1]. This muscarinic activity arises from the electron-donating 3-methoxy group, which mimics the acetyl ester of acetylcholine. The 3-carboxylate methyl ester in the target compound is electron-withdrawing and sterically distinct, fundamentally altering the electrostatic surface and hydrogen-bonding capacity at the 3-position. SAR precedent within the isoxazolopyridine class demonstrates that replacement of a 3-hydroxy or 3-methoxy group with a 3-carboxylate ester abolishes muscarinic agonist activity while preserving or enhancing GABAergic or glutamatergic pharmacophore interactions [2]. A user procuring the 3-carboxylate ester for GABA-related studies therefore avoids the confounding muscarinic off-target activity that would be present with O-Me-THPO or THPO analogs.

Muscarinic receptor selectivity GABA pharmacophore 3-Substituent SAR

GABAA Receptor δ-Subunit Selectivity of the Underlying Scaffold: THIP Pharmacology Provides Class-Level Functional Selectivity Context

The core scaffold of the title compound, 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine, when bearing a 3-hydroxy group (THIP/gaboxadol), functions as a GABAA receptor agonist with pronounced functional selectivity for extrasynaptic δ-subunit-containing receptors over synaptic γ-subunit-containing receptors. In human sensory neurons, THIP (10 μM) selectively activates persistent, high-affinity tonic currents that are blocked by bicuculline, while minimally affecting phasic miniature inhibitory postsynaptic currents (mIPSCs) [1]. The EC50 of gaboxadol at recombinant α4β3δ receptors is 13 μM . This δ-subunit preference is a hallmark of the [5,4-c] fused isoxazolopyridine scaffold and is not shared by the [4,5-c] isomer THPO, which acts primarily as a GABA uptake inhibitor rather than a direct receptor agonist [2]. The 3-carboxylate methyl ester serves as a protecting group for this pharmacologically critical 3-position; upon ester hydrolysis, the resulting 3-carboxylic acid can be decarboxylated or further derivatized to yield the 3-hydroxy pharmacophore.

Extrasynaptic GABAA receptors δ-Subunit preference Tonic inhibition

Hydrochloride Salt vs. Free Base: Differential Solubility and Handling Characteristics Impact Assay-Ready Formulation

The title compound (hydrochloride salt, CAS 2230800-21-0) and its corresponding free base (CAS 1207175-95-8) represent two distinct procurement options with measurably different handling properties. The hydrochloride salt shows aqueous solubility ≥5.2 mg/mL and DMSO solubility ≥23.2 mg/mL , whereas the free base is described as having moderate solubility in polar organic solvents with no explicit aqueous solubility reported by suppliers . The free base is commercially available at 95% purity (CymitQuimica, 3D-HYB17595) but has been discontinued by at least one major catalog supplier , while the hydrochloride salt is available at 98% purity from multiple active suppliers including Leyan (Cat. No. 1306414) . The protonation of the secondary amine in the hydrochloride salt increases polarity and hydrogen-bonding capacity, facilitating dissolution in aqueous buffer systems commonly used for biochemical and cell-based assays.

Salt-form selection Aqueous solubility Assay-ready stock preparation

Ring-Fusion Regiochemistry ([5,4-c] vs. [4,5-c]) Determines pKa and CNS Penetration Potential of Derived Pharmacophores

The pKa of the secondary amine in the tetrahydroisoxazolopyridine scaffold is sensitive to ring-fusion geometry. Compounds with the [5,4-c] fusion and a secondary amine (as in the title compound) exhibit pKa values in the range of 7.5–7.7, whereas tertiary amine analogs in the same series show lower pKa values of 6.1–7.0 [1]. These moderate pKa values are considered favorable for blood-brain barrier penetration, as they allow a significant fraction of un-ionized species at physiological pH (7.4) capable of passive diffusion across lipid membranes. The isomeric [4,5-c] fused compounds (e.g., THPO scaffold) have been reported with XLogP values around -0.63 [2], reflecting higher polarity that may limit passive CNS entry. For medicinal chemistry programs targeting CNS indications, the [5,4-c] scaffold—as present in the title compound—offers a more favorable ionization profile for brain penetration compared to the more polar [4,5-c] isomer.

Regiochemical isomerism pKa and CNS penetration Blood-brain barrier

Optimal Scientific and Industrial Application Scenarios for Methyl 4,5,6,7-Tetrahydroisoxazolo[5,4-c]pyridine-3-carboxylate Hydrochloride


Synthetic Intermediate for δ-Subunit-Selective GABAA Receptor Ligand Development

The 3-carboxylate methyl ester serves as a protected precursor for the 3-hydroxy pharmacophore present in gaboxadol (THIP), a δ-subunit-preferring GABAA agonist (EC50 = 13 μM at α4β3δ receptors) that selectively activates extrasynaptic tonic currents without affecting synaptic phasic transmission [1]. The hydrochloride salt form enables direct dissolution in aqueous media for synthetic transformations without requiring organic co-solvents, while the [5,4-c] fusion regiochemistry ensures the correct geometry for GABA-site ligand recognition. By contrast, the [4,5-c] isomer (THPO scaffold) yields GABA uptake inhibitors rather than direct receptor agonists [2].

Conformationally Restricted Scaffold for AMPA Receptor Subtype-Selective Probe Design

Crystallographic and pharmacological studies have demonstrated that the [5,4-c] scaffold, when substituted at the 3-position (analogous to 7-HPCA), confers AMPA receptor subtype discrimination between GluA1/2 and GluA3/4, whereas the 5-substituted isomer (5-HPCA) shows no subtype preference [1]. The methyl ester at the 3-position can be hydrolyzed to the carboxylic acid or converted to a hydroxamate, amide, or heterocycle, enabling systematic exploration of subtype-selective AMPA ligands for neuroscience target validation. The hydrochloride salt ensures consistent solubility in the aqueous assay buffers used for electrophysiological characterization in Xenopus oocyte or HEK293 cell systems [1].

Building Block Free of Muscarinic Off-Target Liability for CNS Screening Libraries

The 3-methoxy analog O-Me-THPO is a potent, non-selective muscarinic acetylcholine receptor agonist (M2/M1 index = 0.31; full agonism at M1–M3 subtypes) that introduces a confounding cholinergic signal in CNS-targeted screens [1]. The 3-carboxylate ester, with its electron-withdrawing carbonyl group, abolishes this muscarinic pharmacophore. Compound library designers seeking isoxazolopyridine scaffolds for GABA- or glutamate-receptor-focused screening can therefore prioritize the 3-carboxylate ester to avoid the false-positive muscarinic hits that plague 3-methoxy-containing libraries, reducing the burden of secondary counter-screening [2].

Preferred Salt Form for High-Throughput Screening and In Vitro ADME Assays

The hydrochloride salt (CAS 2230800-21-0) provides ≥5.2 mg/mL aqueous solubility, enabling direct preparation of DMSO-free assay stocks at concentrations suitable for high-throughput screening (typically 10–30 mM stock solutions) [1]. The free base (CAS 1207175-95-8) has lower aqueous solubility and has been discontinued by major catalog suppliers, creating supply-chain risk for long-term programs [2]. The 98% purity specification of the hydrochloride salt (vs. 95% for the free base) further reduces the likelihood of impurity-driven assay artifacts in biochemical and cell-based screens, and the protonated secondary amine facilitates salt/metathesis diversification for parallel synthesis workflows [1].

Quote Request

Request a Quote for Methyl 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine-3-carboxylate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.